molecular formula C25H27NO2 B8580332 6-(Tritylamino)caproic acid CAS No. 5612-13-5

6-(Tritylamino)caproic acid

Cat. No.: B8580332
CAS No.: 5612-13-5
M. Wt: 373.5 g/mol
InChI Key: RIHLCYPQNGWANI-UHFFFAOYSA-N
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Description

6-(Tritylamino)caproic acid is a useful research compound. Its molecular formula is C25H27NO2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

5612-13-5

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

6-(tritylamino)hexanoic acid

InChI

InChI=1S/C25H27NO2/c27-24(28)19-11-4-12-20-26-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,26H,4,11-12,19-20H2,(H,27,28)

InChI Key

RIHLCYPQNGWANI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Aminocaproic acid (26 g, 0.2 mole) was dissolved in dichloromethane (200 mL) by the addition of triethylamine (100 mL). Trityl chloride (120 g, 0.45 mole) was added and the solution stirred for 36 hr. The resulting solution was extracted with 1N HCl and the organic layer evaporated to dryness. The residue was suspended in 2-propanol/1N NaOH (300 mL/100 mL) and refluxed for 3 hr. The solution was evaporated to a thick syrup and added to dichloromethane (500 mL). Water was added and acidified. The phases were separated, and the organic layer dried over sodium sulfate and evaporated to dryness. The residue was suspended in hot 2-propanol, cooled, and filtered to give 43.5 g (58%) of 6-(trityl-amino)caproic acid, useful as an intermediate compound.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Aminocaproic acid (26 g, 0.2 mole) was dissolved in dichloromethane (200 mL) by the addition of triethylamine (100 mL). Trityl chloride (120 g, 0.45 mole) was added and the solution stirred for 36 hours. The resulting solution was extracted with 1N HCl and the organic layer evaporated to dryness. The residue was suspended in 2-propanol/1N NaOH (300 mL/100 mL) and refluxed for 3 hours. The solution was evaporated to a thick syrup and added to dichloromethane (500 mL). Water was added and acidified. The phases were separated, and the organic layer dried over sodium sulfate and evaporated to dryness. The residue was suspended in hot 2-propanol, cooled, and filtered to give 43.5 (58%) of 6-(tritylamino)caproic acid, useful as an intermediate compound.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Yield
58%

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